N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzene-1-sulfonamide
Description
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1λ⁶,2-thiazinan-2-yl ring substituted at the para-position of a phenyl group, which is further linked to a 4-fluoro-2-methylbenzenesulfonamide moiety. This compound shares structural motifs with bioactive sulfonamides, which are known for antimicrobial, antiviral, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-13-12-14(18)4-9-17(13)26(23,24)19-15-5-7-16(8-6-15)20-10-2-3-11-25(20,21)22/h4-9,12,19H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOVLRSJZLLUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the thiazinane ring, followed by the introduction of the sulfonamide group and the fluorine atom. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections or cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the thiazinane ring provides structural rigidity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide Derivatives with Heterocyclic Rings
(a) N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide ()
- Key Features : Contains an azetidine (four-membered ring) instead of thiazinane. The dihedral angle between the two aromatic rings is 79.40°, and the compound exhibits antibacterial activity.
- The fluorine substituents in both compounds may enhance lipophilicity, but the target’s methyl group introduces steric effects absent in the azetidine derivative .
(b) N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide ()
- Key Features : Lacks a heterocyclic ring but includes a hydroxyl group. Crystal packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds.
- Comparison : The target compound’s thiazinane sulfone group may participate in stronger intermolecular interactions (e.g., S=O⋯H—N) compared to the hydroxyl group, influencing solubility and crystallinity .
Thiazinane-Containing Compounds
(a) 3-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzoic acid ()
- Key Features : Shares the 1,1-dioxothiazinane ring but replaces the sulfonamide with a carboxylic acid. Molecular weight: 255.29 g/mol.
- Comparison : The sulfonamide group in the target compound may improve metabolic stability and bioavailability compared to the carboxylic acid, which is prone to ionization at physiological pH .
(b) N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide (BG01052, )
- Key Features : Substituted with a nitro group and benzamide instead of sulfonamide. Molecular weight: 389.43 g/mol.
- The sulfonamide group may enhance hydrogen-bonding capacity compared to the amide .
Triazole and Sulfonyl Derivatives ()
- Key Features : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism (thione-thiole equilibrium). IR spectra show νC=S at 1247–1255 cm⁻¹.
- Comparison: The target compound lacks tautomerism but retains the sulfonyl group, which contributes to νS=O stretches (~1350–1150 cm⁻¹). The fluorine substituent may shift absorption bands compared to non-fluorinated analogs .
Data Tables: Structural and Spectroscopic Comparison
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and related research findings.
Chemical Structure and Properties
The compound features a sulfonamide group and a thiazinan ring, which are known to enhance biological activity due to their ability to interact with various biological targets. The structural formula is represented as follows:
This unique combination of functional groups contributes to its chemical reactivity and biological effects.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, interfere with bacterial folate synthesis by inhibiting the enzyme dihydropteroate synthase. This mechanism is critical for bacterial growth and metabolism. The compound has been tested against various bacterial strains, revealing significant antimicrobial activity.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Klebsiella pneumoniae | 20 | 8 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results suggest that the compound exhibits higher efficacy against Gram-negative bacteria compared to Gram-positive strains .
Anticancer Activity
In addition to antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results :
The compound demonstrated a dose-dependent inhibition of cell viability across all tested lines, with IC50 values ranging from 15 µM to 30 µM. These findings indicate potential as a therapeutic agent in oncology .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazinan Ring : This is achieved through cyclization reactions involving thioketones and amines.
- Introduction of the Sulfonamide Group : The sulfonamide moiety is introduced via nucleophilic substitution reactions.
- Fluorination : The fluorine atom is incorporated through electrophilic aromatic substitution.
Table 2: Summary of Synthetic Steps
| Step | Reagents Used | Conditions |
|---|---|---|
| Thiazinan Formation | Thioketone, Amine | Basic conditions |
| Sulfonamide Addition | Sulfonyl chloride | Room temperature |
| Fluorination | Fluorinating agent | Electrophilic conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
